

# Dextrorphan: Unmasking the Principal Effector in Dextromethorphan Pharmacology

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                  |
|----------------|--------------------------------------------------|
| Compound Name: | <i>Dextromethorphan hydrobromide monohydrate</i> |
| Cat. No.:      | B000186                                          |

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

## Abstract

Dextromethorphan (DM), a cornerstone of antitussive therapy for decades, presents a complex pharmacological profile that extends far beyond simple cough suppression. Its clinical effects, therapeutic potential in neuropsychiatry, and abuse liability are not attributable to the parent molecule alone. This guide delves into the pivotal role of its primary O-demethylated metabolite, dextrorphan (DOR). We will explore the critical metabolic conversion orchestrated by CYP2D6, contrast the distinct pharmacokinetic and pharmacodynamic profiles of the parent drug and its metabolite, and elucidate how this metabolic interplay dictates the ultimate physiological response. For the drug development professional, understanding the dextromethorphan/dextrorphan axis is a masterclass in the significance of active metabolites—a factor that can be either a target for inhibition or the primary agent of therapeutic action.

## The Metabolic Fulcrum: CYP2D6-Mediated Conversion

The journey of dextromethorphan in the body is predominantly a story of its conversion. Upon oral administration, dextromethorphan undergoes rapid and extensive first-pass metabolism in the liver.<sup>[1]</sup> The principal metabolic event is the O-demethylation at the 3-position of the morphinan ring, yielding dextrorphan.

### 1.1. The Gatekeeper Enzyme: Cytochrome P450 2D6 (CYP2D6)

This conversion is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.<sup>[2][3]</sup> This enzyme is the rate-limiting step for the formation of dextrorphan and, consequently, the primary determinant of the plasma concentrations of both dextromethorphan and dextrorphan.<sup>[1][3]</sup> A secondary, minor pathway involves N-demethylation by CYP3A4 to form 3-methoxymorphinan (MEM).<sup>[1][4]</sup>

### 1.2. Genetic Polymorphism: The Clinical Ramifications

CYP2D6 is notorious for its genetic polymorphism, which divides the population into distinct phenotypes with profound clinical consequences.<sup>[2][5]</sup>

- Extensive Metabolizers (EMs): Comprising the majority of the population (approx. 84-93%), EMs possess normal CYP2D6 function.<sup>[1][3]</sup> In these individuals, dextromethorphan is rapidly converted to dextrorphan, leading to low plasma levels of the parent drug and substantially higher levels of the metabolite.<sup>[2][6]</sup>
- Poor Metabolizers (PMs): A significant portion of the population (up to 10% in Caucasians) has a functional deficiency in CYP2D6.<sup>[1][5]</sup> In PMs, the O-demethylation process is severely impaired. This results in markedly elevated plasma concentrations and a prolonged half-life of dextromethorphan, with minimal formation of dextrorphan.<sup>[1][2][6][7]</sup>
- Intermediate and Ultrarapid Metabolizers: These groups represent a spectrum of metabolic capacity between the two extremes, further contributing to inter-individual variability.<sup>[1]</sup>

This genetic variability is a critical factor in both the therapeutic efficacy and the potential for adverse effects of dextromethorphan-based therapies.<sup>[2][8]</sup>



[Click to download full resolution via product page](#)

**Caption:** Primary metabolic pathways of dextromethorphan in the liver.

## Pharmacokinetic Divergence: Dextromethorphan vs. Dextrorphan

The disparate metabolic fates in EMs and PMs lead to dramatically different pharmacokinetic profiles, which are essential to understand when designing clinical studies or developing new therapies.

In EMs, dextromethorphan has a short elimination half-life of 2–4 hours.<sup>[1]</sup> In stark contrast, the half-life in PMs can be extended to as long as 24 hours.<sup>[1]</sup> Dextrorphan itself has a longer elimination half-life than its parent compound in EMs, leading to its accumulation with repeated dosing.<sup>[9]</sup>

Crucially, in EMs, plasma concentrations of dextrorphan can be up to 170 times higher than those of the parent drug, dextromethorphan, which may even be undetectable.<sup>[2][10]</sup> Conversely, in PMs, dextromethorphan is the major component found in plasma, with dextrorphan concentrations being 5- to 10-fold lower.<sup>[2]</sup> This inversion of the DM/DOR ratio is the single most important pharmacokinetic variable to consider.

| Parameter                     | Dextromethorphan<br>(Extensive<br>Metabolizer)      | Dextromethorphan<br>(Poor Metabolizer)       | Dextrorphan (in<br>Extensive<br>Metabolizer)        |
|-------------------------------|-----------------------------------------------------|----------------------------------------------|-----------------------------------------------------|
| Bioavailability               | ~11% (High first-pass metabolism)                   | Significantly Higher                         | Formed endogenously                                 |
| Tmax                          | ~2.5 hours                                          | ~5.5 hours                                   | ~2.25 hours                                         |
| Half-life (t <sup>1/2</sup> ) | 2–4 hours <sup>[1]</sup>                            | ~24-30 hours <sup>[1][2]</sup>               | ~12 hours <sup>[6]</sup>                            |
| Primary Plasma<br>Analyte     | Very Low /<br>Undetectable <sup>[2]</sup>           | High <sup>[2]</sup>                          | High (mainly<br>conjugated) <sup>[2][6]</sup>       |
| Metabolizing Enzyme           | CYP2D6 (major),<br>CYP3A4 (minor) <sup>[1][4]</sup> | CYP3A4 (becomes<br>major route)              | CYP3A4, UGTs <sup>[4][11]</sup>                     |
| Excretion                     | Renal (as metabolites)<br><sup>[4]</sup>            | Renal (higher %<br>unchanged) <sup>[6]</sup> | Renal (as glucuronide<br>conjugates) <sup>[4]</sup> |

Note: Values are approximate and can vary significantly based on the specific study, formulation, and individual genetics.

## Pharmacodynamics: A Shift in Target Affinity and Potency

The therapeutic and psychoactive effects of dextromethorphan administration are a composite of the actions of both the parent drug and its principal metabolite. While they share some targets, their affinity and potency profiles are notably different, with dextrorphan often being the more powerful effector at key neuroreceptors.

### 3.1. The Primary Target: NMDA Receptor Antagonism

Both dextromethorphan and dextrorphan are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, binding within the ion channel.[\[4\]](#)[\[12\]](#)[\[13\]](#) This is the mechanism responsible for the dissociative and, at high doses, hallucinogenic effects.[\[1\]](#)[\[14\]](#)

The crucial distinction is one of potency: Dextrorphan is a significantly more potent NMDA receptor antagonist than dextromethorphan.[\[9\]](#)[\[15\]](#) Its affinity for the PCP binding site within the NMDA receptor complex can be up to ten-fold greater than that of its parent compound.[\[15\]](#) This enhanced potency means that in extensive metabolizers, the majority of the NMDA receptor-mediated effects, including potential neuroprotection and abuse liability, are driven by dextrorphan.[\[2\]](#)[\[16\]](#)

**Caption:** Dextrorphan acts as a potent non-competitive NMDA receptor antagonist.

### 3.2. A Broader Receptor Profile

Beyond the NMDA receptor, both molecules interact with a range of other targets, which contributes to their complex pharmacology.

| Target                                  | Dextromethorphan (DM) | Dextrorphan (DOR)        | Primary Therapeutic Implication             |
|-----------------------------------------|-----------------------|--------------------------|---------------------------------------------|
| NMDA Receptor                           | Antagonist[12]        | Potent Antagonist[9][15] | Neuroprotection, Dissociative Effects       |
| Sigma-1 Receptor                        | Agonist[4][12]        | Lower Affinity Agonist   | Antidepressant, Anxiolytic Effects          |
| Serotonin Transporter (SERT)            | Inhibitor[4][12]      | Weak Inhibitor[9]        | Mood Elevation, Serotonin Syndrome Risk     |
| Norepinephrine Transporter (NET)        | Inhibitor[4]          | Inhibitor[9]             | Stimulant-like Effects, Mood                |
| $\alpha 3\beta 4$ Nicotinic Receptor    | Potent Antagonist[15] | Weaker Antagonist[15]    | Antitussive, Modulation of Nicotine Effects |
| Voltage-gated $\text{Ca}^{2+}$ Channels | Blocker[4]            | Blocker                  | Neuroprotection, Anticonvulsant             |

This table summarizes relative activities; specific  $K_i$  values can be found in the cited literature.  
[\[15\]](#)  
[\[17\]](#)  
[\[18\]](#)  
[\[19\]](#)

This differential pharmacology is exploited in modern drug development. For instance, the combination product dextromethorphan/quinidine (Nuedexta®) uses the potent CYP2D6 inhibitor quinidine to intentionally block the metabolism of DM to DOR.[\[1\]](#)[\[20\]](#)[\[21\]](#) This elevates levels of the parent drug, dextromethorphan, to leverage its higher potency as a sigma-1 receptor agonist for the treatment of pseudobulbar affect (PBA).[\[22\]](#)[\[23\]](#)

## Methodologies for Interrogating the DM/DOR Axis

A robust understanding of this metabolic relationship requires precise and validated experimental protocols. Below are methodologies central to characterizing the formation and action of dextrorphan.

#### 4.1. Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is fundamental for determining the intrinsic clearance of a compound and identifying the primary metabolizing enzymes.

**Objective:** To determine the rate of dextromethorphan depletion and dextrorphan formation in the presence of a metabolically active enzyme system.

**Materials:**

- Cryopreserved Human Liver Microsomes (pooled, from extensive metabolizers)
- Dextromethorphan (Substrate)
- Dextrorphan (Metabolite Standard)
- NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
- 0.1 M Phosphate Buffer (pH 7.4)
- Acetonitrile with Internal Standard (e.g., dextromethorphan-d3) for reaction termination
- LC-MS/MS system for bioanalysis

**Step-by-Step Methodology:**

- **Thawing:** Thaw HLM on ice. Once thawed, dilute to a working concentration of 2 mg/mL in cold 0.1 M phosphate buffer. Keep on ice.
- **Substrate Preparation:** Prepare a stock solution of dextromethorphan in a minimal amount of organic solvent (e.g., DMSO) and dilute to a working concentration (e.g., 100  $\mu$ M) in phosphate buffer.
- **Incubation Setup:** In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the HLM suspension.
- **Pre-incubation:** Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

- Reaction Initiation: Initiate the metabolic reaction by adding the dextromethorphan working solution to each well to achieve a final concentration of 1  $\mu$ M. Mix gently.
- Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in triplicate wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The "0-minute" sample is terminated immediately after adding the substrate.
- Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
- Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining dextromethorphan and the formed dextrorphan against calibration curves.
- Data Interpretation: Plot the natural log of the percentage of remaining dextromethorphan versus time. The slope of the linear regression line provides the elimination rate constant (k). Calculate the in vitro half-life ( $t^{1/2} = 0.693/k$ ). The appearance of dextrorphan over time confirms the metabolic pathway.

**Caption:** Experimental workflow for an in vitro metabolic stability assay.

#### 4.2. Bioanalytical Methods

The accurate quantification of both dextromethorphan and dextrorphan in biological matrices (plasma, urine) is paramount. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity. [24][25] Methods have been developed with limits of quantitation in the low picogram per milliliter range, allowing for detailed pharmacokinetic profiling even after low clinical doses.[24]

## Conclusion and Future Directions

The biotransformation of dextromethorphan to dextrorphan is not a simple detoxification step but a critical bioactivation that defines the drug's overall pharmacological identity. Dextrorphan is the primary driver of NMDA receptor-mediated effects, including neuroprotection and, at supratherapeutic doses, dissociative phenomena.[2][14][16] The parent drug, dextromethorphan, contributes significantly through its own unique profile, particularly as a sigma-1 agonist.

For drug development professionals, this metabolic axis serves as a critical case study:

- The Importance of Metabolite Profiling: The active nature of dextrorphan underscores the necessity of characterizing the pharmacology of major metabolites early in development.
- Leveraging Pharmacogenetics: The profound impact of CYP2D6 polymorphism highlights the value of pharmacogenetic screening in clinical trials to explain variability in response and adverse events.
- Strategic Metabolic Inhibition: The success of dextromethorphan/quinidine and dextromethorphan/bupropion demonstrates a sophisticated strategy where metabolism is intentionally inhibited to favor the parent drug's pharmacology for specific indications.[\[1\]](#)[\[20\]](#)  
[\[26\]](#)

Future research will likely continue to dissect the relative contributions of dextromethorphan and dextrorphan to novel therapeutic areas, such as treatment-resistant depression and neurodegenerative diseases.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#) A comprehensive understanding of this dynamic parent-metabolite relationship is the key to unlocking the full therapeutic potential of this remarkable scaffold.

## References

- Wikipedia. Dextromethorphan. [\[Link\]](#)
- Pope, L.E., et al. (2023). Dextromethorphan. In: StatPearls [Internet].
- Chen, Z.R., et al. (1995). Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition. *Journal of Clinical Psychopharmacology*. [\[Link\]](#)
- Ates, Y., et al. (2020). Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite.
- Schiller, E.Y., et al. (2023). Dextromethorphan Toxicity. In: StatPearls [Internet].
- Pharmacy Freak. (2023). Mechanism of Action of Dextromethorphan. [\[Link\]](#)
- Werling, L.L., et al. (2007). Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action. *The Neurologist*. [\[Link\]](#)
- Ates, Y., et al. (2018). Physiologically based modelling of inhibition of metabolism and assessment of the relative potency of drug and metabolite: dextromethorphan vs. dextrorphan using quinidine inhibition. *British Journal of Clinical Pharmacology*. [\[Link\]](#)
- Medical News Today. (2023). Nuedexta: Side effects, cost, use for PBA, dosage, and more. [\[Link\]](#)

- Zhang, Y., et al. (2011). Neuropsychotoxic and Neuroprotective Potentials of Dextromethorphan and Its Analogs. *Journal of Pharmacological Sciences*. [Link]
- Jacqz-Aigrain, E., et al. (1993). CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans. *Pharmacogenetics*. [Link]
- Haefeli, W.E., et al. (1987). Pharmacokinetics of dextromethorphan and dextrorphan: a single dose comparison of three preparations in human volunteers. *International Journal of Clinical Pharmacology, Therapy, and Toxicology*. [Link]
- Helmlin, H.J., et al. (1996). Development and validation of ELISA and GC-MS procedures for the quantification of dextromethorphan and its main metabolite dextrorphan in urine and oral fluid. *Journal of Analytical Toxicology*. [Link]
- Clinical Trials Arena. (2020). Nuedexta for the Treatment of Pseudobulbar Affect (PBA). [Link]
- Prothi, D., et al. (2009). Metabolism of dextrorphan by CYP2D6 in different recombinantly expressed systems and its implications for the in vitro assessment of dextromethorphan metabolism. *Journal of Pharmaceutical Sciences*. [Link]
- Werling, L.L., et al. (2007). Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action. *The Neurologist*. [Link]
- Chen, Z.R., et al. (1995). Pharmacokinetics of Dextromethorphan and Metabolites.
- Olmos-García, R., et al. (1999). Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients. *Therapeutic Drug Monitoring*. [Link]
- Ates, Y., et al. (2020). Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite.
- Costa, R., et al. (2020). Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. *Drug Metabolism Reviews*. [Link]
- Zhang, W., et al. (2004). Neuroprotective effect of dextromethorphan in the MPTP Parkinson's disease model: role of NADPH oxidase. *The FASEB Journal*. [Link]
- Carter, N.J., & Keating, G.M. (2011). Dextromethorphan/Quinidine: A Review of Its Use in Adults with Pseudobulbar Affect. *CNS Drugs*. [Link]
- Pu, Y., et al. (2015). Dextromethorphan provides neuroprotection via anti-inflammatory and anti-excitotoxicity effects in the cortex following traumatic brain injury. *Molecular Medicine Reports*. [Link]
- Medscape. Nuedexta (dextromethorphan/quinidine) dosing, indications, interactions, adverse effects, and more. [Link]
- Löscher, W., & Höfner, D. (1993). Differences in anticonvulsant potency and adverse effects between dextromethorphan and dextrorphan in amygdala-kindled and non-kindled rats. *Journal of Pharmacology and Experimental Therapeutics*. [Link]
- LaPointe, S.M., et al. (2009). Differential binding properties of [<sup>3</sup>H]dextrorphan and [<sup>3</sup>H]MK-801 in heterologously expressed NMDA receptors. *European Journal of Pharmacology*. [Link]

- Wikipedia. Dextrophan. [Link]
- Dr. Hunaid. (2023). Pharmacology of Dextromethorphan (Robitussin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
- Semantic Scholar.
- Tabuteau, H., et al. (2020). Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity. CNS Spectrums. [Link]
- Ben-Abraham, R., et al. (2003). Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain. Pain Medicine. [Link]
- Marshall, P.S., et al. (1992). Determination of dextromethorphan and its O-demethylated metabolite from urine. Therapeutic Drug Monitoring. [Link]
- Wiley, J.L., et al. (2007). Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats. Pharmacology Biochemistry and Behavior. [Link]
- Eichhold, T.H., et al. (1997). Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
- Itoh, T., et al. (2005). Evaluation of dextromethorphan metabolism using hepatocytes from CYP2D6 poor and extensive metabolizers. Drug Metabolism and Pharmacokinetics. [Link]
- Llerena, A., et al. (2005). Measurement of CYP2D6 and CYP3A4 activity in vivo with dextromethorphan: sources of variability and predictors of adverse effects in 419 healthy subjects. European Journal of Clinical Pharmacology. [Link]
- Silva, R., et al. (2024). Determination of Dextromethorphan and Dextrorphan in Urine Using Bar Adsorptive Microextraction Followed by Gas Chromatography–Mass Spectrometry Analysis. Molecules. [Link]
- ClinPGx.
- Szałek, E., et al. (2004). CYP2D6 phenotyping with dextromethorphan. Pharmacological Reports. [Link]
- Jones, J.M., et al. (2012). N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo. IU Indianapolis ScholarWorks. [Link]
- ResearchGate. (2007). Radioligand binding data with dextromethorphan (DM) and dextrorphan (DX). [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Measurement of CYP2D6 and CYP3A4 activity in vivo with dextromethorphan: sources of variability and predictors of adverse effects in 419 healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dextrorphan - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics of dextromethorphan and dextrorphan: a single dose comparison of three preparations in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dextromethorphan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dextromethorphan as a Potential Neuroprotective Agent With Unique Mechanisms of Action | Semantic Scholar [semanticscholar.org]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. researchgate.net [researchgate.net]
- 19. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. medicalnewstoday.com [medicalnewstoday.com]

- 21. researchgate.net [researchgate.net]
- 22. Nuedexta for the Treatment of Pseudobulbar Affect (PBA) [clinicaltrialsarena.com]
- 23. Nuedexta (dextromethorphan/quinidine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 24. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 27. Neuropsychotoxic and neuroprotective potentials of dextromethorphan and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Neuroprotective effect of dextromethorphan in the MPTP Parkinson's disease model: role of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Dextromethorphan provides neuroprotection via anti-inflammatory and anti-excitotoxicity effects in the cortex following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dextrorphan: Unmasking the Principal Effector in Dextromethorphan Pharmacology]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000186#role-of-dextrorphan-as-the-active-metabolite-of-dextromethorphan>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)